2-Methyl-2-(4-propoxyphenyl)butanedioic acid

Catalog No.
S11939769
CAS No.
62582-18-7
M.F
C14H18O5
M. Wt
266.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-(4-propoxyphenyl)butanedioic acid

CAS Number

62582-18-7

Product Name

2-Methyl-2-(4-propoxyphenyl)butanedioic acid

IUPAC Name

2-methyl-2-(4-propoxyphenyl)butanedioic acid

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C14H18O5/c1-3-8-19-11-6-4-10(5-7-11)14(2,13(17)18)9-12(15)16/h4-7H,3,8-9H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

BFONTILBNIWFDK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(C)(CC(=O)O)C(=O)O

2-Methyl-2-(4-propoxyphenyl)butanedioic acid is a complex organic compound characterized by its unique structure, which includes a butanedioic acid core substituted with a methyl group and a propoxyphenyl group. The molecular formula of this compound is C14H18O4C_{14}H_{18}O_{4}, and it features two carboxylic acid functional groups, contributing to its acidic properties. The presence of the propoxyphenyl moiety enhances its lipophilicity, potentially influencing its biological interactions and applications.

The chemical reactivity of 2-Methyl-2-(4-propoxyphenyl)butanedioic acid primarily involves the carboxylic acid groups, which can undergo various reactions typical of carboxylic acids, such as:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the removal of carbon dioxide can occur.
  • Neutralization: Reaction with bases to form salts.

These reactions can be utilized in synthetic pathways to derive related compounds or to modify the properties of the original compound.

The synthesis of 2-Methyl-2-(4-propoxyphenyl)butanedioic acid can be achieved through several methods, including:

  • Direct Alkylation: Starting from butanedioic acid, alkylation with 4-propoxyphenol followed by methylation.
  • Multi-step Synthesis: Involves the formation of intermediate compounds that are subsequently transformed into the final product through hydrolysis and condensation reactions.

These methods require careful control of reaction conditions to yield high-purity products.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting inflammatory conditions.
  • Agriculture: Potential use as a plant growth regulator or pesticide due to its structural similarity to known agrochemicals.
  • Material Science: Investigated for use in polymer synthesis or as an additive in composite materials.

Interaction studies involving 2-Methyl-2-(4-propoxyphenyl)butanedioic acid focus on its binding affinity with biological targets such as enzymes or receptors. Preliminary studies suggest that compounds with similar structures may exhibit competitive inhibition against specific enzymes involved in metabolic pathways. Further research is needed to elucidate the precise mechanisms and interactions.

Several compounds share structural similarities with 2-Methyl-2-(4-propoxyphenyl)butanedioic acid, which can provide insights into its uniqueness:

Compound NameStructure CharacteristicsNotable Properties
2-Methylsuccinic AcidMethyl group on succinic acidUsed in organic synthesis
4-Propoxybenzoic AcidPropoxy group on benzoic acidExhibits antimicrobial activity
3-Hydroxy-2-methylbenzoic AcidHydroxyl group on methylated benzoic acidPotential anti-inflammatory effects
3,5-Dimethyl-1,3-cyclopentanedioneDimethyl groups on a cyclic dioneInvolved in synthetic organic chemistry

The unique combination of functional groups in 2-Methyl-2-(4-propoxyphenyl)butanedioic acid distinguishes it from these compounds, particularly its dual carboxylic functionality combined with a propoxyphenyl substituent, which may enhance its solubility and bioactivity compared to simpler analogs.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

266.11542367 g/mol

Monoisotopic Mass

266.11542367 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-09

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